In-Depth Technical Guide: Synthesis and Characterization of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
In-Depth Technical Guide: Synthesis and Characterization of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the ultraviolet (UV) absorber, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol. This document details a feasible multi-step synthetic pathway, outlines the necessary experimental protocols, and presents the expected characterization data for the target compound and its intermediates.
Introduction
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, also known by the trade name Tinuvin 1577, is a high-performance UV absorber belonging to the hydroxyphenyl triazine class. Its molecular structure, featuring a combination of a triazine core, phenyl groups, and a substituted phenol, enables efficient absorption of UV radiation, thereby protecting materials from photodegradation. This compound is particularly valued for its low volatility and excellent compatibility with a wide range of polymers. This guide outlines a robust synthetic route and the analytical techniques required for its thorough characterization.
Proposed Synthetic Pathway
The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol can be achieved through a multi-step process, commencing with readily available starting materials. The proposed pathway involves the synthesis of key intermediates, including 4-(hexyloxy)phenol and 2-chloro-4,6-diphenyl-1,3,5-triazine, followed by a final coupling reaction.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols
The following protocols are based on established chemical transformations for similar compounds and provide a detailed guide for the synthesis of the target molecule and its intermediates.
Synthesis of 4-(Hexyloxy)phenol
This procedure details the Williamson ether synthesis to produce the key intermediate, 4-(hexyloxy)phenol.
Materials:
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Resorcinol
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1-Bromohexane
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Potassium carbonate (K₂CO₃)
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Acetone
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
Procedure:
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To a solution of resorcinol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromohexane (1.0 eq) dropwise to the reaction mixture.
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Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure 4-(hexyloxy)phenol.
Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
This protocol describes the Friedel-Crafts reaction for the synthesis of the diphenyltriazine intermediate.
Materials:
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Cyanuric chloride
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Benzene
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Aluminum chloride (AlCl₃)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl)
Procedure:
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Suspend cyanuric chloride (1.0 eq) in dry benzene (excess).
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Cool the mixture to 0-5 °C in an ice bath.
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Add aluminum chloride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 12 hours.
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Pour the reaction mixture into a mixture of ice and concentrated HCl.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-4,6-diphenyl-1,3,5-triazine.
Synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
This final step involves the Friedel-Crafts acylation-type reaction to couple the two key intermediates.
Materials:
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4-(Hexyloxy)phenol
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2-Chloro-4,6-diphenyl-1,3,5-triazine
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Aluminum chloride (AlCl₃)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl)
Procedure:
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Dissolve 4-(hexyloxy)phenol (1.0 eq) and 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) in dry dichloromethane.
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Cool the solution to 0-5 °C.
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Add aluminum chloride (1.2 eq) portion-wise, maintaining the low temperature.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer and purify the resulting solid by column chromatography or recrystallization to obtain the final product.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected quantitative data.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₂₇N₃O₂ |
| Molecular Weight | 425.52 g/mol |
| Melting Point | 147-151 °C |
| CAS Number | 147315-50-2 |
| Appearance | Pale yellow powder |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.7 (m, 4H, Ar-H), ~7.5 (m, 6H, Ar-H), ~7.0-7.2 (m, 3H, Ar-H), ~4.0 (t, 2H, OCH₂), ~1.8 (m, 2H, CH₂), ~1.3-1.5 (m, 6H, CH₂), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~171, ~165, ~162, ~158, ~136, ~132, ~129, ~128, ~118, ~108, ~102, ~68, ~31, ~29, ~25, ~22, ~14 |
| Mass Spectrometry (ESI-MS) | m/z: 426.22 [M+H]⁺ |
Visualization of Characterization Workflow
The following diagram illustrates the logical flow of analytical techniques used to characterize the final product.
Caption: Logical workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol. The proposed synthetic route is based on well-established organic reactions, and the outlined characterization methods will ensure the confirmation of the product's identity and purity. This information is intended to support researchers and professionals in the fields of chemical synthesis and material science.
